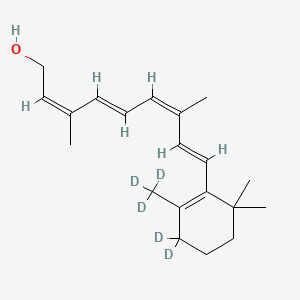
9-cis,13-cis-Retinol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis,13-cis-Retinol-d5: is a deuterium-labeled analog of 9-cis,13-cis-Retinol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of retinoids, which are derivatives of vitamin A.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis,13-cis-Retinol-d5 involves the deuteration of 9-cis,13-cis-Retinol. Deuteration is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 9-cis,13-cis-Retinol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acids.
Reduction: Conversion back to retinol.
Isomerization: Conversion between different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Isomerization: Catalysts like iodine (I2) or light exposure can induce isomerization.
Major Products:
Oxidation: Produces retinoic acids.
Reduction: Produces retinol.
Isomerization: Produces various cis and trans isomers of retinol.
Applications De Recherche Scientifique
Chemistry: 9-cis,13-cis-Retinol-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of retinoids in biological systems.
Biology: In biological research, it helps in studying the role of retinoids in cellular processes, including cell differentiation, proliferation, and apoptosis.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.
Industry: In the pharmaceutical industry, it aids in the development of new retinoid-based therapies by providing insights into their metabolic stability and activity .
Mécanisme D'action
9-cis,13-cis-Retinol-d5 exerts its effects by binding to retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to the transcription of target genes involved in various physiological processes such as vision, immune function, and skin health .
Comparaison Avec Des Composés Similaires
- 9-cis-Retinol
- 13-cis-Retinol
- All-trans-Retinol
Uniqueness: The deuterium labeling in 9-cis,13-cis-Retinol-d5 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2 |
Clé InChI |
FPIPGXGPPPQFEQ-NUBITBIDSA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















